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6-amino-5-methyl-2H-indazole-7-

carboxylic acid

CAS No.: 946840-70-6

Cat. No.: B2669226

Get Quote

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole

rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif

is found at the core of numerous compounds demonstrating a vast spectrum of

pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4]

[5][6] While substitutions at various positions of the indazole ring yield compounds with diverse

biological functions, the functionalization at the 7-position with a carboxylic acid or its amide

derivative has given rise to a particularly potent class of therapeutic agents.

This guide provides a comprehensive technical overview of 7-carboxy-indazole derivatives,

designed for researchers, scientists, and drug development professionals. We will delve into

the synthetic strategies for creating this core structure, explore the critical role these

compounds play in targeted therapies, most notably as PARP inhibitors in oncology, and

provide detailed experimental protocols for their synthesis and evaluation. The primary goal is

to illuminate the causality behind experimental choices and to provide a self-validating

framework for the study and application of these remarkable molecules.
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Part 1: Synthetic Strategies for the 7-Carboxy-
Indazole Scaffold
The synthesis of 7-carboxy-indazole derivatives is a multi-step process that requires careful

control over regioselectivity. The construction of the indazole core itself is the foundational step,

often followed by the introduction or modification of the carboxyl functional group at the C7-

position.

General Approaches to the Indazole Core
The construction of the indazole ring system can be achieved through various classical and

modern synthetic methodologies. Many syntheses begin with appropriately substituted

benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[3][4]

Common starting materials include ortho-substituted anilines, nitrobenzenes, or toluenes,

which undergo cyclization reactions to form the bicyclic indazole system. For example, the

synthesis of a 7-chloro-indazole-3-carboxylic acid has been reported starting from 2-fluoro-6-

methyl-aniline or 1,6-dinitro-2-nitrobenzene, highlighting pathways that can strategically place

substituents on the benzene ring prior to cyclization.[7]

Workflow for Synthesis of 7-Carboxy-Indazole
Derivatives
A logical and common workflow for accessing these target molecules involves building the

indazole ring with a precursor functional group at the 7-position, which can then be converted

to the carboxylic acid. A methyl group, for instance, can be oxidized to a carboxylic acid.

Alternatively, a halogen at the 7-position can be subjected to metal-catalyzed carbonylation or

other C-C bond-forming reactions. The final step often involves the amidation of the C7-

carboxylic acid to yield the corresponding carboxamide, a key functional group in many

biologically active molecules.
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Caption: General synthetic workflow for 7-carboxy-indazole derivatives.

Part 2: Therapeutic Applications & Biological
Mechanisms
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The strategic placement of a carboxamide group at the 7-position of the indazole ring has been

a cornerstone in the development of highly selective and potent inhibitors for critical disease

targets.

Pivotal Role as PARP Inhibitors in Oncology
The most prominent success story for this class of compounds is in the inhibition of Poly(ADP-

ribose)polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are central to

the cellular DNA damage response. In cancers with mutations in the BRCA1 or BRCA2 genes,

the homologous recombination pathway for DNA repair is deficient. Inhibiting the PARP-

mediated base excision repair pathway in these cells leads to an accumulation of DNA damage

and subsequent cell death, a concept known as synthetic lethality.

A landmark achievement in this area is the discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-

indazole-7-carboxamide, also known as Niraparib (MK-4827).[8] This compound emerged from

an extensive optimization campaign of a series of 2-phenyl-2H-indazole-7-carboxamides and is

a potent oral inhibitor of both PARP-1 and PARP-2.[8] It has demonstrated significant efficacy

in treating cancers with BRCA-1 and BRCA-2 deficiencies and is now a clinically approved

drug.[8]
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Caption: Mechanism of synthetic lethality via PARP inhibition.

The efficacy of Niraparib underscores the importance of the 7-carboxy-indazole scaffold. The

carboxamide group forms crucial hydrogen bonding interactions within the enzyme's active site,

while the indazole ring and its substituents occupy adjacent pockets, contributing to the high

affinity and selectivity of the inhibitor.

Table 1: Biological Activity of Niraparib (MK-4827)[8]
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Parameter Target Value Description

IC₅₀ PARP-1 3.8 nM

Half-maximal

inhibitory

concentration in an

isolated enzyme

assay.

IC₅₀ PARP-2 2.1 nM

Half-maximal

inhibitory

concentration in an

isolated enzyme

assay.

EC₅₀ Whole Cell 4.0 nM

Half-maximal effective

concentration in a

whole-cell PARP

activity assay.

CC₅₀ BRCA-1 Mutant Cells 10-100 nM

Half-maximal cytotoxic

concentration in

cancer cells with

BRCA-1 mutation.

CC₅₀ BRCA-2 Mutant Cells 10-100 nM

Half-maximal cytotoxic

concentration in

cancer cells with

BRCA-2 mutation.

Broader Therapeutic Potential
While PARP inhibition is the most validated application, the 7-substituted indazole core holds

promise in other areas. The broader indazole class of molecules are known kinase inhibitors,

and it is plausible that derivatives of the 7-carboxy scaffold could be designed to target specific

kinases.[1][9] For instance, the indazole-3-carboxamide scaffold has been identified as a potent

inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in cancer.[1][9] Furthermore,

substitutions at the C7 position have been shown to influence cardiovascular activity, with some

derivatives exhibiting hypotensive effects.[10] The well-established anti-inflammatory properties

of many indazole compounds also suggest potential applications in immunology.[5][11][12]
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Part 3: Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are described as self-

validating systems, with clear steps and rationales.

Protocol 1: Synthesis of a 7-Carboxy-Indazole Amide
Derivative
This protocol details the final amidation step, converting a 7-carboxy-indazole intermediate into

its corresponding primary amide. This is a crucial transformation for creating compounds like

Niraparib and its analogues.

Objective: To couple a 7-carboxy-indazole with an ammonia source to form the 7-carboxamide

derivative.

Rationale for Reagent Selection:

Solvent (DMF): A polar aprotic solvent is chosen for its ability to dissolve the polar starting

materials and reagents.

Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a

water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt)

is used as an additive to suppress side reactions (e.g., racemization if the amine is chiral)

and improve reaction efficiency.

Base (Triethylamine): A non-nucleophilic organic base is used to neutralize the HCl salt of

EDC and to facilitate the activation and coupling steps.

Ammonia Source: Aqueous ammonia or ammonia in a solvent like dioxane provides the

nucleophile for the final amide bond formation.

Step-by-Step Methodology:

Dissolution: Dissolve the 7-carboxy-indazole starting material (1.0 mmol, 1 equivalent) in

anhydrous N,N-Dimethylformamide (DMF, 5-10 mL) in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).
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Addition of Coupling Agents: Add HOBt (1.2 mmol, 1.2 equivalents) and EDC.HCl (1.2 mmol,

1.2 equivalents) to the solution.

Activation: Add triethylamine (3.0 mmol, 3.0 equivalents) to the mixture and stir at room

temperature for 15-30 minutes. This period allows for the formation of the active HOBt-ester

intermediate.

Amine Addition: Introduce the ammonia source, such as concentrated aqueous ammonia

(e.g., 28-30%, 5-10 equivalents), to the activated carboxylic acid solution.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic

acid is consumed (typically 4-12 hours).

Work-up: Upon completion, pour the reaction mixture into water (50 mL). If a precipitate

forms, collect the solid by filtration. If no solid forms, extract the aqueous phase with an

organic solvent such as ethyl acetate (3 x 30 mL).

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography on silica gel or by recrystallization to yield the pure 7-

carboxamide derivative.[3][13]

Protocol 2: In Vitro PARP-1 Inhibition Assay
(Homogeneous Assay)
This protocol describes a common method to determine the in vitro inhibitory activity of a test

compound against the PARP-1 enzyme.

Objective: To quantify the IC₅₀ value of a 7-carboxy-indazole derivative against PARP-1.

Rationale for Assay Design: This is a homogeneous, fluorescence-based assay that measures

the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The signal is detected

using a streptavidin-conjugated fluorophore. Inhibition of PARP-1 results in a decreased signal.

Step-by-Step Methodology:
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from

100 µM down to picomolar concentrations) in a suitable solvent like DMSO. Prepare a

DMSO-only control (vehicle).

Reaction Mixture Preparation: In the wells of a 384-well microplate, add the following

components in order:

Assay Buffer.

Activated DNA (provided in commercial kits or prepared separately).

PARP-1 Enzyme.

Test compound dilution or vehicle control.

Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow

the compound to bind to the enzyme.

Initiation of Reaction: Add a solution of biotinylated-NAD+ to all wells to start the enzymatic

reaction.

Reaction Time: Incubate the plate at room temperature for 60 minutes.

Detection: Stop the reaction and develop the signal by adding a detection reagent containing

streptavidin-conjugated fluorophore (e.g., Europium).

Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on a

microplate reader capable of time-resolved fluorescence.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Plot the percent inhibition against the logarithm of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC₅₀ value.[1]

Conclusion and Future Perspectives
The 7-carboxy-indazole scaffold has firmly established its importance in modern medicinal

chemistry, primarily through the development of potent PARP inhibitors that have changed the
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treatment landscape for certain cancers. The success of Niraparib validates this chemical

space as a fruitful ground for discovering high-affinity ligands for challenging biological targets.

Future research in this area will likely focus on several key avenues:

Expansion of Structural Diversity: Exploring novel substitutions on both the indazole and

pendant rings to enhance potency, improve selectivity against different PARP family

members, and optimize pharmacokinetic profiles.[4]

Targeting New Disease Pathways: Leveraging the scaffold's versatility to design inhibitors for

other enzyme families, such as kinases or other DNA repair proteins, to address complex

diseases and overcome drug resistance.[4]

Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the

therapeutic index and tissue-specific targeting of 7-carboxy-indazole derivatives.

By integrating rational, structure-based design with robust synthetic chemistry and rigorous

biological evaluation, the full therapeutic potential of 7-carboxy-indazole derivatives can

continue to be unlocked, offering new hope for patients across a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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